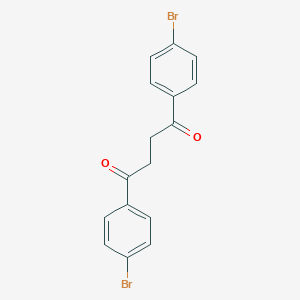

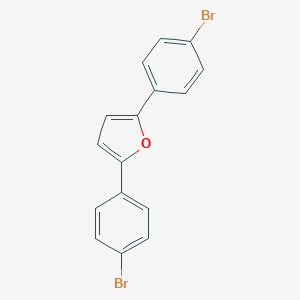

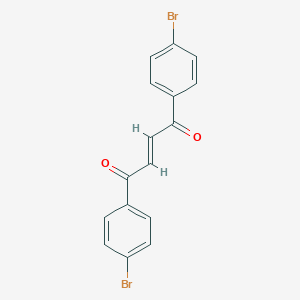

1,4-Bis(4-bromophenyl)-1,4-butanedione

Übersicht

Beschreibung

1,4-Bis(4-bromophenyl)-1,4-butanedione is a chemical compound that is structurally characterized by the presence of two 4-bromophenyl groups attached to a 1,4-butanedione moiety. The compound is related to various other derivatives that have been studied for their crystal structures and reactivity, such as 1,4-bis(p-bromophenoxy)butane , 1,4-bis(iododiphenyltin)butane , and (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione . These studies provide insights into the molecular structure and potential applications of such compounds in materials science and coordination chemistry.

Synthesis Analysis

The synthesis of 1,4-bis(

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

- 1,4-Bis(4-bromophenyl)-1,4-butanedione was employed in synthesizing 1,4-bis(acylsilanes) via substitution reactions. These compounds are significant due to their potential applications in material science and organic chemistry (Saleur, Bouillon, & Portella, 2000).

- The compound was utilized in the synthesis of photosensitizers for dental resin composites, hinting at its application in dental materials and possibly in photodynamic therapy (Sun & Chae, 2000).

- It was used as a building block in creating bis-phosphonium salts with potential applications in catalysis and materials chemistry (Khasiyatullina et al., 2011).

Luminescent Properties and Polymer Science

- The compound's derivatives were analyzed for their luminescent properties, especially in the context of terbium(III) and europium(III) complexes. This research is crucial for advancements in optical materials and sensors (Gou, Wang, Yang, & Lan, 2014).

- In polymer science, it contributed to the synthesis of high-Tg functional aromatic polymers, indicating its role in creating materials with specific thermal and mechanical properties (Hernández-Cruz et al., 2015).

Chemical Synthesis and Characterization

- The compound was involved in the synthesis of novel bis(2-[1,8]naphthyridinyl) bridging ligands. These ligands are pivotal in coordination chemistry and could be used in creating complex molecular architectures (Fernández-Mato et al., 2008).

- Its role in the synthesis of functionalized carbon nanohoops suggests applications in nanotechnology and materials science, underlining its versatility in organic synthesis (Huang et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,4-bis(4-bromophenyl)butane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRFGKKQMVGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276973 | |

| Record name | 1,4-Bis(4-bromophenyl)-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(4-bromophenyl)-1,4-butanedione | |

CAS RN |

2461-83-8 | |

| Record name | NSC222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(4-bromophenyl)-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)